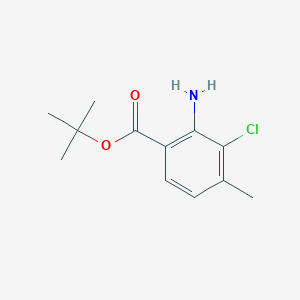

5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Researchers have been interested in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Scientific Research Applications

Organic Synthesis

Research into the synthesis and functionalization of fluoroindoles, including derivatives similar to 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, highlights the importance of these compounds in organic chemistry. For instance, Schlosser et al. (2006) developed a method for the preparation of twelve fluoroindolecarboxylic acids, showcasing the flexibility and simplicity of accessing fluoroindole derivatives. This work underscores the significance of such compounds in synthetic organic chemistry, providing a pathway to a wide range of indole-based structures with potential applications in drug discovery and material science (Schlosser, Ginanneschi, & Leroux, 2006).

Material Science

The study of substituted indoles, including bromo and fluoro derivatives, extends into the investigation of their dielectric properties. Hosamani, Ayachit, and Deshpande (2008) examined the dielectric behavior of various substituted indoles at microwave frequencies, providing insights into their potential applications in material science, particularly in the development of materials with specific dielectric properties (Hosamani, Ayachit, & Deshpande, 2008).

Pharmacology

The pharmacological exploration of indole derivatives also includes studies on their antiviral and antimicrobial properties. For example, Hu et al. (2002) investigated natural and semisynthetic compounds from the Jamaican sponge Smenospongia aurea, including indole alkaloids with potential antiinfective properties and binding affinity to human 5-HT2 receptors. This research highlights the therapeutic potential of indole derivatives in treating infections and neurological disorders (Hu et al., 2002).

Moreover, the synthesis of indole-based heterocycles with antimicrobial, antiinflammatory, and antiproliferative activities has been demonstrated by Narayana et al. (2009), further emphasizing the versatility and importance of indole derivatives in medicinal chemistry (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives a valuable scaffold for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The bromo and fluoro groups in the compound could potentially enhance its binding affinity and selectivity towards its targets.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that indole derivatives, including this compound, could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The compound’s storage conditions suggest that it may be sensitive to light, oxygen, and temperature .

Future Directions

properties

IUPAC Name |

5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNECQJFJDHPJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-3,3-dimethylindoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)

![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)